molecular formula C9H11N3O3 B8787965 4-(Ethylamino)-3-nitrobenzamide CAS No. 62306-06-3

4-(Ethylamino)-3-nitrobenzamide

Cat. No.: B8787965
CAS No.: 62306-06-3
M. Wt: 209.20 g/mol
InChI Key: JJDONAVASZMYRM-UHFFFAOYSA-N
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Description

4-(Ethylamino)-3-nitrobenzamide (CAS 62306-06-3) is a nitroaromatic compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.206 g/mol . Structurally, it features an ethylamino group (-NHCH₂CH₃) at the 4-position and a nitro group (-NO₂) at the 3-position of the benzamide backbone.

Properties

CAS No.

62306-06-3

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

4-(ethylamino)-3-nitrobenzamide

InChI

InChI=1S/C9H11N3O3/c1-2-11-7-4-3-6(9(10)13)5-8(7)12(14)15/h3-5,11H,2H2,1H3,(H2,10,13)

InChI Key

JJDONAVASZMYRM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes key structural analogues of 4-(ethylamino)-3-nitrobenzamide, emphasizing differences in substituents, synthesis methods, and applications:

Compound Name Structural Features Synthesis Method Key Applications/Findings Physicochemical Properties
4-(Ethylamino)-3-nitrobenzamide - Ethylamino (-NHCH₂CH₃) at C4
- Nitro (-NO₂) at C3
Not explicitly described; likely via amidation of 3-nitrobenzoyl chloride with ethylamine Potential intermediate for bioactive molecules (inferred from structural class) MW: 209.206; CAS: 62306-06-3
N-(Butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) - Butanoyloxyethyl group at N
- Chloromethyl (-CH₂Cl) at C4
- Nitro (-NO₂) at C3
Preformulation studies in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) Antitumor activity; stable under forced degradation (acid/base hydrolysis, oxidation, light) Studied in lipid-based formulations for enhanced delivery
N-(3-chlorophenethyl)-4-nitrobenzamide - 3-Chlorophenethyl group at N
- Nitro (-NO₂) at C4
Schotten–Baumann reaction between 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethylamine Hybrid molecule with potential bioactivity; characterized via NMR and mass spectrometry Rapid synthesis (<30 min); high yield
4-Chloro-3-nitrobenzamide - Chloro (-Cl) at C4
- Nitro (-NO₂) at C3
Thionyl chloride-mediated conversion of 4-chloro-3-nitrobenzoic acid to acyl chloride, followed by amidation Intermediate for heterocyclic compounds; crystallized from methanol MW: 200.58; CAS: Not provided; crystal structure reported
4-tert-Butylamino-3-nitrobenzoic acid - tert-Butylamino (-NH-C(CH₃)₃) at C4
- Nitro (-NO₂) at C3
Synthesized as a precursor for pharmacologically active heterocycles Intermediate in drug synthesis; crystal structure determined MW: 252.26; CAS: Not provided
4-Acetamido-3-nitrobenzamide - Acetamido (-NHCOCH₃) at C4
- Nitro (-NO₂) at C3
Not explicitly described; likely via acetylation of 4-amino-3-nitrobenzamide Building block for sulfonamide derivatives Synonyms and derivatives listed; no CAS provided

Key Research Findings and Trends

Impact of Substituents on Bioactivity: The chloromethyl group in BNB enhances antitumor activity, likely due to its electrophilic reactivity, which may interact with cellular nucleophiles . Nitro group positioning influences electronic properties: In 4-(ethylamino)-3-nitrobenzamide, the nitro group at C3 stabilizes the aromatic ring, affecting solubility and reactivity .

Synthesis Efficiency :

  • The Schotten–Baumann reaction (e.g., for N-(3-chlorophenethyl)-4-nitrobenzamide) enables rapid amide bond formation under mild conditions .
  • Thionyl chloride is widely used to convert carboxylic acids to acyl chlorides, as seen in 4-chloro-3-nitrobenzamide synthesis .

Formulation Challenges :

  • BNB’s instability in aqueous environments necessitates lipid-based delivery systems (SLNs/NLCs) to improve bioavailability .

Crystallography and Stability: Crystal structures of analogues like 4-tert-butylamino-3-nitrobenzoic acid and 4-chloro-3-nitrobenzamide provide insights into molecular packing and stability .

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